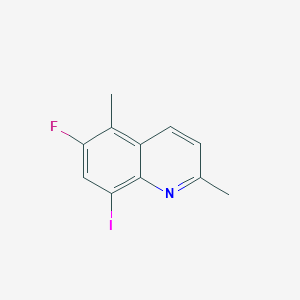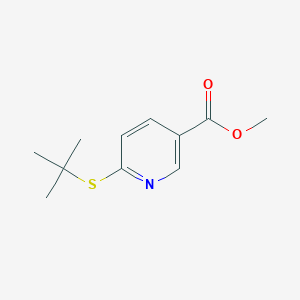
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of quinoline, piperazine, and oxadiazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperazine moiety: The quinoline derivative is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with ethyl hydrazinecarboxylate in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring using hydrogenation catalysts like palladium on carbon.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where various substituents can be introduced using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
科学研究应用
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studying the interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed in the design of probes for imaging and diagnostic purposes.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting topoisomerase enzymes, while the piperazine ring can interact with various receptors, modulating their activity. The oxadiazole ring contributes to the overall stability and bioavailability of the compound.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Piperazine derivatives: Such as piperazine citrate, used as an anthelmintic.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole is unique due to its multi-functional scaffold that combines the properties of quinoline, piperazine, and oxadiazole. This combination enhances its potential as a versatile pharmacophore in drug design, offering multiple sites for chemical modification and optimization.
属性
分子式 |
C17H19N5O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
5-ethyl-3-(2-piperazin-1-ylquinolin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H19N5O/c1-2-15-20-16(21-23-15)13-11-12-5-3-4-6-14(12)19-17(13)22-9-7-18-8-10-22/h3-6,11,18H,2,7-10H2,1H3 |
InChI 键 |
GQDXGOOGLHKZOO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




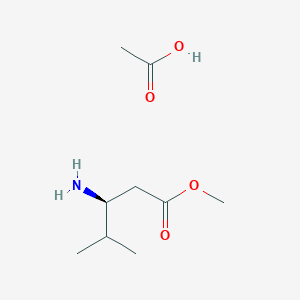
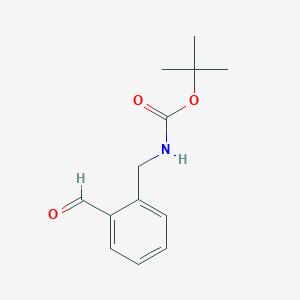
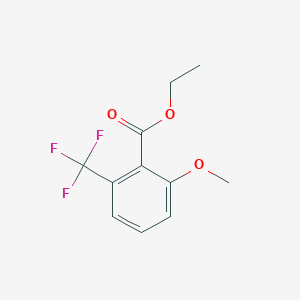


![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
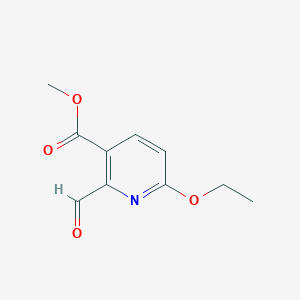
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
